molecular formula C4H3BrN4 B2822401 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile CAS No. 1384973-12-9

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile

Cat. No.: B2822401
CAS No.: 1384973-12-9
M. Wt: 187
InChI Key: UAOSALPICBLYCJ-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C4H3BrN4 and a molecular weight of 187 g/mol It is a heterocyclic compound containing a pyrazole ring substituted with an amino group, a bromine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for synthesizing 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile involves the reaction of 3-bromo-1H-pyrazole-5-amine with carbonyl dichloride under controlled conditions . This reaction typically requires an inert atmosphere and a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Condensation reactions: The amino group can participate in condensation reactions with carbonyl compounds.

    Reduction and oxidation: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic substitution: Substituted pyrazoles.

    Condensation reactions: Schiff bases or imines.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Comparison with Similar Compounds

  • 5-Amino-3-chloro-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-iodo-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-fluoro-1H-pyrazole-4-carbonitrile

Comparison: 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity compared to its chloro, iodo, and fluoro analogs .

Properties

IUPAC Name

3-amino-5-bromo-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN4/c5-3-2(1-6)4(7)9-8-3/h(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOSALPICBLYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384973-12-9
Record name 5-amino-3-bromo-1H-pyrazole-4-carbonitrile
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